3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid
Description
Properties
IUPAC Name |
3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c11-8(5-1-2-5)10-6-3-4-14-7(6)9(12)13/h3-5H,1-2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRBWOPHGUTADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination at Position 3
Amination of 2-thiophenecarboxylic acid at position 3 can be achieved via:
- Nitration-Reduction : Nitration with HNO$$3$$/H$$2$$SO$$4$$ followed by catalytic hydrogenation (H$$2$$, Pd/C) to yield 3-amino-2-thiophenecarboxylic acid.
- Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of 3-bromo-2-thiophenecarboxylic acid with cyclopropylamide.
Challenges : Regioselective nitration at position 3 is hindered by thiophene’s inherent reactivity, which favors position 5. Directed ortho-metalation (DoM) strategies using LDA or LTMP may improve selectivity.
Acylation of 3-Amino-2-Thiophenecarboxylic Acid
The final step involves reacting 3-amino-2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride in the presence of a base (e.g., pyridine or Et$$_3$$N):
- Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
- Yield : ~75–80% (estimated based on analogous acylations).
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Transition metal catalysts (e.g., Pd(PPh$$3$$)$$4$$) could streamline amination steps, reducing reaction times and improving yields.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Toxicity Data
- 2-Thiophenecarboxylic Acid (parent compound): Intravenous LD₅₀ in mice: 1670 mg/kg (moderately toxic) . Emits toxic SOₓ vapors upon decomposition .
- This compound: No explicit toxicity data available. However, its ester derivatives (e.g., methyl esters) are often used as prodrugs to reduce toxicity and enhance bioavailability .
- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid: Chlorophenyl substitution may increase hepatotoxicity risks due to metabolic generation of reactive intermediates .
Physicochemical Properties
| Compound | Solubility (Predicted) | LogP (Predicted) | pKa (Carboxylic Acid) |
|---|---|---|---|
| This compound | Moderate in polar solvents | ~1.5 | ~3.5 |
| 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid | High in aqueous buffers | ~0.8 | ~2.8 (sulfonamide) |
| 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | Low in water | ~2.9 | ~4.1 |
Key Research Findings and Implications
- Structural Rigidity: The cyclopropyl group in this compound may confer metabolic stability compared to linear alkyl chains .
- Toxicity Trade-offs : While the parent 2-thiophenecarboxylic acid is moderately toxic, functionalization (e.g., sulfonamide or ester groups) can mitigate risks .
- Targeted Drug Design : Derivatives with sulfonyl or halogenated groups show promise in targeting enzymes or receptors with hydrophobic binding pockets .
Biological Activity
Overview
3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid, an organic compound classified as a thiophene carboxamide, has garnered attention in scientific research due to its potential biological activities. This compound features a thiophene ring substituted with a cyclopropylcarbonylamino group and a carboxylic acid group, which may contribute to its unique properties and mechanisms of action.
| Property | Value |
|---|---|
| IUPAC Name | 3-(cyclopropanecarbonylamino)thiophene-2-carboxylic acid |
| Molecular Formula | C₉H₉N₁O₃S |
| Molecular Weight | 211.24 g/mol |
| CAS Number | 926273-18-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-thiophenecarboxylic acid with cyclopropylcarbonyl chloride, using triethylamine as a base under anhydrous conditions. This method aims to prevent hydrolysis of the acid chloride, ensuring higher yields of the desired product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect metabolic pathways and cellular signaling processes, making it a candidate for further exploration in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly those expressing specific kinases that are critical for tumor growth. This aspect highlights its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for potential therapeutic applications.
- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that this compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- Enzyme Inhibition Studies : The compound was screened against several enzymes implicated in cancer metabolism, showing promising results as an inhibitor of key metabolic pathways. This suggests its potential role in combination therapies targeting metabolic reprogramming in cancer cells.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Moderate anticancer activity | Different substitution pattern affects potency |
| Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate | Lower antimicrobial activity | Ester vs. acid group influences solubility |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid?
- Methodology : A common approach involves coupling cyclopropylcarbonyl chloride with a 2-thiophenecarboxylic acid derivative. For example, intermediates like methyl 2-amino-4-cyclopropylthiophene-3-carboxylate (prepared via cyclopropane ring formation under anhydrous CH₂Cl₂ and nitrogen protection) can be acylated using cyclopropylcarbonyl chloride. Purification via reverse-phase HPLC (gradient: 30% → 100% methanol/water) yields the final product .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-acylation. Anhydrous conditions and nitrogen atmospheres are critical to prevent hydrolysis of the cyclopropyl group.
Q. How is spectroscopic characterization performed for this compound?
- Methodology :
- IR Spectroscopy : Confirm C=O (1650–1750 cm⁻¹), NH (3200–3400 cm⁻¹), and thiophene ring C=C (1500–1600 cm⁻¹) stretches .
- NMR : ¹H NMR detects cyclopropyl protons (δ 1.0–1.5 ppm), aromatic thiophene protons (δ 6.5–7.5 ppm), and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–175 ppm) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions due to the carboxylic acid group. Limited solubility in nonpolar solvents (e.g., hexane) .
- Stability : Store at ambient temperatures in airtight, light-protected containers. Avoid prolonged exposure to moisture or strong bases to prevent cyclopropyl ring opening .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For example, ICReDD’s reaction path search methods predict optimal conditions (e.g., solvent, temperature) by integrating experimental data with computational models .
- Case Study : DFT studies on analogous thiophene derivatives reveal that electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates during cyclopropane formation .
Q. What mechanisms underlie its potential biological activity?
- Hypothesis : The cyclopropyl group may enhance membrane permeability, while the thiophene-carboxylic acid moiety interacts with target enzymes (e.g., bacterial ligases or viral proteases). Molecular docking simulations with proteins like SARS-CoV-2 Mpro or E. coli DNA gyrase can identify binding modes .
- Validation : Compare inhibitory activity against structurally related compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) to establish structure-activity relationships (SAR) .
Q. How to resolve contradictions in reported spectral data or bioactivity?
- Approach :
Reproducibility : Re-synthesize the compound using documented protocols and validate purity via HPLC (>95%) .
Cross-Validation : Compare NMR data with databases (e.g., PubChem) or derivatives like ethyl 2-((2-nitrilo)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate to identify discrepancies caused by substituent effects .
- Example : Discrepancies in melting points may arise from polymorphic forms; use DSC to characterize thermal behavior .
Q. What strategies improve yield in large-scale synthesis?
- Optimization :
- Catalysis : Employ Pd-catalyzed cross-coupling for cyclopropane introduction (reported yields: 67%→85% in scaled batches) .
- Process Control : Use inline FTIR or PAT (Process Analytical Technology) to monitor acylation in real-time, reducing byproduct formation .
- Case Study : Membrane separation technologies (e.g., nanofiltration) effectively remove unreacted intermediates during purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
